molecular formula C7H14FNO B13259806 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol

Cat. No.: B13259806
M. Wt: 147.19 g/mol
InChI Key: AXEIRMYPEZTJPZ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a fluorinated secondary alcohol featuring a pyrrolidine ring substituted at the 3-position. This compound is a key structural component of tau positron emission tomography (PET) tracers such as THK5117 and THK5351, which are used to image neurofibrillary tangles in Alzheimer’s disease . Its fluorine atom enhances metabolic stability and bioavailability, while the pyrrolidine moiety contributes to binding specificity.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

1-fluoro-3-pyrrolidin-3-ylpropan-2-ol

InChI

InChI=1S/C7H14FNO/c8-4-7(10)3-6-1-2-9-5-6/h6-7,9-10H,1-5H2

InChI Key

AXEIRMYPEZTJPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(CF)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinated alcohols.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, followed by nucleophilic substitution with a fluorinated alkyl halide.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (Pd/C, lithium aluminum hydride), and nucleophiles (amines, thiols). .

Scientific Research Applications

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Halogen Ring Type/Substitution Key Activity/Application Affinity/KD Reference
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol F Pyrrolidin-3-yl PET tracer (THK5117) MAO-B: ~300 nM
1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol Cl Pyrrolidin-1-yl β-adrenoceptor blocker N/A
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol F Piperidin-1-yl Pharmacological research N/A
3-(Pyrrolidin-3-yl)prop-2-en-1-ol None Pyrrolidin-3-yl Agrochemical intermediate N/A
THK5117 F Pyrrolidin-3-yl + quinoline Tau protein imaging Tau: 2–5 nM

Pharmacological and Binding Implications

  • MAO-B Affinity : 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol derivatives like THK5117 exhibit off-target MAO-B binding (~300 nM), though lower than T807’s MAO-A affinity .
  • Tau Specificity: Fluorine’s electronegativity and pyrrolidine’s conformation enhance tau binding specificity over monoamine oxidases.
  • Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life compared to chlorinated or non-halogenated analogues .

Biological Activity

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorine atom attached to a pyrrolidine ring and a propanol backbone. The presence of the electronegative fluorine atom enhances its stability and lipophilicity compared to its chloro, bromo, and iodo analogs. This unique structure allows for specific interactions with biological targets, influencing its reactivity and biological behavior.

Research indicates that 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol may interact with various biological targets through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : The fluorine atom can engage in electrostatic interactions, enhancing binding affinity.
  • Hydrophobic Interactions : The pyrrolidine ring may participate in π–π stacking and hydrophobic interactions, affecting enzyme activity and receptor binding.

These interactions are critical for understanding the compound's mechanism of action and therapeutic effects.

Antiviral Activity

Preliminary studies suggest that 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol exhibits antiviral properties. Its structural features may allow it to interfere with viral replication mechanisms, although specific viral targets remain to be elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (lung cancer)21.2Significant reduction in cell viability
HeLa (cervical cancer)38.3Moderate cytotoxicity observed
MCF7 (breast cancer)63.4Lower viability compared to untreated controls

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Anticancer Activity : A study assessed the effects of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol on A549 cells using MTT assays. The compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .
  • Antiviral Mechanism Exploration : Another investigation focused on the compound's interaction with viral proteins, hypothesizing that its structural components could disrupt viral entry or replication processes .

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